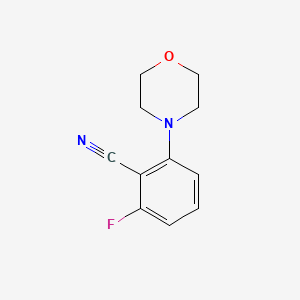

2-Fluoro-6-morpholinobenzonitrile

Übersicht

Beschreibung

2-Fluoro-6-morpholinobenzonitrile is a chemical compound used in pharmaceutical testing . It is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2-fluoro-6-morpholinobenzonitrile was synthesized from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study highlighted the synthesis of fluorinated benzothiazolo imidazole compounds, showing antimicrobial activity. The synthesis involved treating 4-Fluoro-3-chloroanilline with various reagents, including morpholino, resulting in derivatives with significant antimicrobial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Synthesis of Antibiotic Intermediates

A study on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, explored the creation of new derivatives. These compounds showed potent antimicrobial activity, particularly against bacterial strains and fungi (Janakiramudu et al., 2017).

Herbicidal Applications

Research into the herbicidal activity of fluoro-containing compounds, including 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, showed promise in this field. These compounds, which included fluorinated elements, exhibited significant herbicidal activity, comparable to commercial herbicides (Huang et al., 2005).

Fluorescence Studies in Lipid Bilayers

The depolarizing rotations of diphenylhexatriene in lipid bilayers were studied using differential polarized phase fluorometry, with implications for understanding membrane dynamics. This research provides insights into the interactions of fluorophores within lipid environments (Lakowicz, Prendergast, & Hogen, 1979).

Synthesis of Oxazolidinylmethanol

The synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol, via a multi-step process involving 3-fluoro-4-morpholinylnitrobenzene, was studied, leading to a new compound. This research contributes to the field of organic synthesis, particularly in creating novel fluorine-containing compounds (Hua, 2004).

Inhibitors of Hydrolytic Enzymes

A study explored fluoro ketones as inhibitors of hydrolytic enzymes, demonstrating the potential of fluorine-containing compounds in biochemical inhibitor design. This research is significant for understanding enzyme interactions and developing therapeutic agents (Gelb, Svaren, & Abeles, 1985).

Eigenschaften

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYXKJTNUCDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-morpholinobenzonitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2819874.png)

![2-[[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2819880.png)

![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)

![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)